Brevianamide Q

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C21H23N3O3/c1-4-20(2,3)17-14(13-8-5-6-9-15(13)22-17)12-16-18(25)24-11-7-10-21(24,27)19(26)23-16/h4-6,8-9,12,22,27H,1,7,10-11H2,2-3H3,(H,23,26)/b16-12- |

InChI Key |

ZYCIAQNYHXTHMV-VBKFSLOCSA-N |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)O |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)O |

Origin of Product |

United States |

Foundational & Exploratory

Brevianamide Q: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is a member of the extensive family of indole diketopiperazine alkaloids, a class of natural products renowned for their structural complexity and diverse biological activities. Isolated from the marine-derived fungus Aspergillus sp. 66may, this compound possesses a unique chemical architecture that has drawn interest within the scientific community. This document provides an in-depth technical guide to the chemical structure, spectroscopic data, and biological activities of this compound, with a focus on its potential as a modulator of inflammatory pathways.

Chemical Structure and Properties

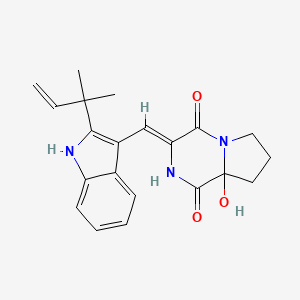

This compound is chemically defined as (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C21H23N3O3, corresponding to a molecular weight of 365.43 g/mol . The structure features a central diketopiperazine ring fused with a pyrrolidine ring, which is in turn substituted with a substituted indole moiety. A key feature is the exocyclic double bond connecting the diketopiperazine and indole rings, and the presence of a reverse prenyl group on the indole nucleus.

| Property | Value |

| IUPAC Name | (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 1259316-08-9 |

| PubChem CID | 49831334 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The 1H and 13C NMR data for this compound were recorded in deuterated methanol (CD3OD) at 400 MHz and 100 MHz, respectively.

Table 1: 1H NMR Data of this compound (400 MHz, CD3OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: 13C NMR Data of this compound (100 MHz, CD3OD)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]+ | Data not available in search results | Data not available in search results |

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological potential of this compound, particularly in the context of inflammation.

Anti-Neuroinflammatory Activity

A study on secondary metabolites from an Antarctic fungus, Aspergillus sp. strain SF-7367, identified this compound as one of the isolated compounds. The study investigated the anti-neuroinflammatory effects of these metabolites in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophages. While the primary active compound in this study was identified as Brevianamide K, the presence of this compound in this biologically active fraction suggests it may also contribute to the observed effects or possess related activities.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory action of the related brevianamide alkaloids in the aforementioned study was linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The study demonstrated that the active compounds could suppress the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the inflammatory response. Given the structural similarity, it is plausible that this compound may also exert its potential anti-inflammatory effects through this pathway.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the marine-derived fungus Aspergillus sp. 66may. A general protocol for the isolation of brevianamide alkaloids from fungal cultures is outlined below.

Caption: General workflow for the isolation of this compound from fungal culture.

Detailed Steps:

-

Fermentation: The fungus (Aspergillus sp. 66may) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol).

-

Size-Exclusion Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of related brevianamide alkaloids, such as Brevianamide A, has been a significant challenge for synthetic chemists due to the complex bridged-spiro-fused ring system. A potential synthetic strategy for this compound would likely involve the construction of the diketopiperazine core, followed by the introduction of the substituted indole moiety and subsequent stereoselective transformations to establish the final structure.

Conclusion

This compound is an intriguing indole diketopiperazine alkaloid with a well-defined chemical structure. Preliminary studies on related compounds suggest its potential as an anti-inflammatory agent, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and to develop a synthetic route for its production. This will enable more extensive pharmacological evaluation and exploration of its potential as a lead compound for drug discovery.

The Brevianamides: A Technical Guide to a Complex Family of Fungal Alkaloids

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This technical guide provides an in-depth exploration of the brevianamide family of indole alkaloids. While the initial topic of interest was "Brevianamide Q," a thorough search of the scientific literature and chemical databases has revealed no evidence of a compound with this designation. Therefore, this guide will focus on the well-characterized members of the brevianamide family, offering a valuable resource for researchers in natural product chemistry, fungal biology, and drug discovery.

Introduction to the Brevianamide Alkaloids

The brevianamides are a class of structurally complex, nitrogen-containing secondary metabolites produced by various species of fungi, primarily within the Penicillium and Aspergillus genera.[1] These indole alkaloids are characterized by a core bicyclo[2.2.2]diazaoctane ring system, which is a feature they share with other natural products like the paraherquamides.[1] The first members of this family, brevianamides A and B, were isolated in 1969 from Penicillium brevicompactum.[2][3] Since then, the family has expanded to include a range of structurally diverse congeners, each with unique chemical features and, in some cases, distinct biological activities.

Discovery and Natural Sources of Key Brevianamides

The discovery of the brevianamide family spans several decades, with new members being identified through modern analytical techniques. The primary natural sources of these compounds are filamentous fungi, often found in diverse environments ranging from soil to marine ecosystems.

| Brevianamide | Year of Discovery | Discoverer(s) | Natural Source(s) | Key Reference(s) |

| Brevianamide A | 1969 | Birch and Wright | Penicillium brevicompactum, Penicillium viridicatum | [2][3][4] |

| Brevianamide B | 1969 | Birch and Wright | Penicillium brevicompactum | [2] |

| Brevianamide F | Not explicitly stated in search results | - | Precursor in brevianamide biosynthesis | [5] |

| Brevianamide S | 2012 | Song et al. | Marine-derived Aspergillus versicolor (MF030) | [6][7] |

| Brevianamide X | 2017 | Qi and co-workers | Deep-sea-derived P. brevicompactum DFFSCS025 | [8] |

| Brevianamide Y | 2017 | Qi and co-workers | Deep-sea-derived P. brevicompactum DFFSCS025 | [8] |

| Brevianamide Z | Proposed as a potential natural product | Lawrence and co-workers | - | [8][9] |

Experimental Protocols: Isolation and Characterization

The isolation and characterization of brevianamides from fungal cultures involve a series of chromatographic and spectroscopic techniques. While specific protocols vary depending on the target compound and the producing organism, a general workflow can be outlined.

General Fungal Cultivation and Extraction Workflow

Caption: Generalized workflow for the isolation and characterization of brevianamides from fungal cultures.

Key Methodologies

-

Fermentation: Large-scale cultivation of the producing fungal strain in a suitable nutrient-rich medium to encourage the production of secondary metabolites.

-

Solvent Extraction: The fungal biomass and culture broth are typically extracted with organic solvents such as ethyl acetate or chloroform to partition the brevianamides from the aqueous phase.[4]

-

Chromatography: A combination of chromatographic techniques is essential for the purification of individual brevianamides. This often involves:

-

Column Chromatography: Initial separation of the crude extract using stationary phases like silica gel or Sephadex.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound, often using reversed-phase columns.

-

-

Structure Elucidation: The chemical structure of the isolated brevianamide is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

-

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving a series of enzymatic reactions. The core scaffold is derived from the amino acids L-tryptophan and L-proline, which are coupled to form a diketopiperazine intermediate, brevianamide F.[5] This precursor then undergoes a series of post-modifications, including prenylation and oxidative cyclizations, to generate the diverse range of brevianamide structures.

Caption: Simplified overview of the proposed biosynthetic pathway for brevianamide alkaloids.

Recent studies have focused on elucidating the specific enzymes involved in this pathway, including non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and cytochrome P450 monooxygenases. A deeper understanding of the biosynthesis could enable the bioengineering of novel brevianamide analogs with improved therapeutic properties.

Conclusion

The brevianamide family of fungal alkaloids represents a rich source of chemical diversity and biological activity. While the existence of "this compound" remains unconfirmed, the study of its known congeners continues to provide valuable insights into natural product biosynthesis and to offer promising leads for the development of new therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring this fascinating class of molecules. Further investigation into the natural sources and biological activities of these compounds is warranted to fully unlock their potential.

References

- 1. Brevianamide - Wikipedia [en.wikipedia.org]

- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme.de [thieme.de]

- 4. Production, isolation, and preliminary toxicity studies of brevianamide A from cultures of Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brevianamide F | C16H17N3O2 | CID 181567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthetic Pathway of Brevianamides

Disclaimer: This technical guide focuses on the core biosynthetic pathway of the brevianamide family of alkaloids, with a specific emphasis on the well-elucidated pathways of Brevianamide A and B. A thorough search of the scientific literature did not yield specific information on a compound designated "Brevianamide Q." It is possible that this is a less common congener, a synthetic derivative, or a misnomer. The principles, enzymes, and methodologies detailed herein provide a comprehensive framework applicable to the study of the broader brevianamide class of natural products.

Introduction to Brevianamides

Brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Penicillium and Aspergillus.[1] These compounds are characterized by a complex bicyclo[2.2.2]diazaoctane core structure, which is of significant interest to synthetic chemists and drug development professionals due to its unique topology and diverse biological activities.[2][3] Brevianamide A, for instance, has demonstrated notable insecticidal properties.[1] The biosynthesis of these molecules involves a series of enzymatic transformations, including the action of non-ribosomal peptide synthetases (NRPSs), prenyltransferases, monooxygenases, and a key intramolecular Diels-Alder reaction.[4][5] Understanding the intricacies of the brevianamide biosynthetic pathway is crucial for harnessing its potential for synthetic biology applications and the generation of novel, bioactive compounds.

The Native Biosynthetic Pathway of Brevianamides A and B

The biosynthetic gene cluster responsible for brevianamide A and B production in Penicillium brevicompactum has been identified and characterized.[6] This cluster, designated bvn, encodes the key enzymes that catalyze the transformation of primary metabolites into the complex final products.

The pathway commences with the formation of the diketopiperazine (DKP) scaffold, brevianamide F, from the amino acids L-tryptophan and L-proline. This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the bvnA gene.[7] Brevianamide F then undergoes a series of post-assembly modifications, including prenylation, oxidation, and cyclization, to yield the final products.

The key enzymatic steps in the biosynthesis of Brevianamides A and B are as follows:

-

Diketopiperazine Formation: The NRPS enzyme, BvnA, condenses L-tryptophan and L-proline to form the initial diketopiperazine, brevianamide F.[7]

-

Prenylation: A prenyltransferase, BvnC, attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F, yielding deoxybrevianamide E.[7]

-

Oxidation I: A flavin-dependent monooxygenase (FMO), BvnB, catalyzes the epoxidation of the indole ring of deoxybrevianamide E.[7]

-

Oxidation II: A cytochrome P450 enzyme, BvnD, is presumed to further oxidize the diketopiperazine ring, leading to the formation of an unstable azadiene intermediate.[7]

-

Rearrangement and Cyclization: A crucial semipinacol rearrangement is catalyzed by BvnE, which sets the stereochemistry for the subsequent intramolecular Diels-Alder reaction.[6] This non-enzymatic, pericyclic reaction forms the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[7][8]

The diastereomeric ratio of brevianamide A to B is consistently around 9:1 in the native producer, a selectivity that is believed to be governed by the stereochemical control of the BvnE-catalyzed rearrangement and the inherent thermodynamics of the Diels-Alder transition states.[3][8]

Figure 1: Proposed biosynthetic pathway of Brevianamides A and B in P. brevicompactum.

Engineered Biosynthesis of Brevianamides in a Heterologous Host

The complexity of the brevianamide structures and the often low titers in their native fungal producers have spurred efforts to engineer their biosynthesis in more tractable heterologous hosts like Escherichia coli.[5][7] Such synthetic biology approaches offer the potential for improved yields, the production of novel analogs, and a more controlled and scalable production platform.

An engineered pathway for the production of (+)-brevianamides A and B has been successfully constructed in E. coli.[7] This pathway cleverly circumvents the challenges associated with expressing complex fungal enzymes, such as membrane-bound P450s, by utilizing surrogate enzymes from diverse microbial sources.

The key features of this engineered pathway include:

-

Cyclodipeptide Synthase (CDPS): Instead of the large fungal NRPS, a more compact and readily expressed bacterial CDPS, NascA, is used to produce brevianamide F.[7]

-

Cyclodipeptide Oxidase (CDO): To create the necessary unsaturation on the diketopiperazine ring, a bacterial CDO (DmtD2/DmtE2) is employed as a functional replacement for the fungal P450, BvnD.[7]

-

A Versatile Prenyltransferase: The prenyltransferase NotF, from the notoamide biosynthetic pathway, is used due to its broad substrate tolerance.[2]

-

Flavin-Dependent Monooxygenase: The native P. brevicompactum FMO, BvnB, is retained in the engineered pathway.[7]

-

Final Chemical Conversion: The engineered pathway produces (-)-dehydrobrevianamide E, which is then converted to (+)-brevianamides A and B ex vivo through a lithium hydroxide-catalyzed rearrangement and intramolecular Diels-Alder reaction.[7]

Figure 2: An engineered pathway for the biosynthesis of (+)-Brevianamides A and B in E. coli.

Quantitative Data on Brevianamide Biosynthesis

The following tables summarize key quantitative data from studies on both native and engineered brevianamide biosynthesis.

| Product | Host Organism | Titer/Yield | Reference |

| (-)-Dehydrobrevianamide E | E. coli (engineered) | 5.3 mg/L | [5][7] |

| (-)-Dehydrobrevianamide E | E. coli (engineered, with NADPH enhancement) | 20.6 mg/L | [5][7] |

| (+)-Brevianamides A and B | P. brevicompactum (native) | Not explicitly quantified, but A:B ratio is ~9:1 | [3] |

| (+)-Brevianamides A and B | from (-)-Dehydrobrevianamide E (chemical conversion) | 70% combined yield (A:B ratio 94:6) | [7] |

Table 1: Production Titers and Yields of Brevianamides and Precursors

| Enzyme | Substrate(s) | Product | Key Characteristics/Observations | Reference |

| BvnA (NRPS) | L-Tryptophan, L-Proline | Brevianamide F | Multi-modular enzyme responsible for diketopiperazine formation. | [7] |

| BvnC (Prenyltransferase) | Brevianamide F, DMAPP | Deoxybrevianamide E | Catalyzes the C2-prenylation of the indole ring. | [7] |

| BvnB (FMO) | Deoxybrevianamide E | Epoxide intermediate | A flavin-dependent monooxygenase that performs a key oxidation step. | [7] |

| BvnE (Isomerase) | Azadiene intermediate | Rearranged intermediate | A crucial isomerase/semipinacolase that controls the stereochemistry of the subsequent Diels-Alder reaction. | [6] |

| NotF (Prenyltransferase) | Brevianamide F and analogs | C2-prenylated DKPs | A versatile prenyltransferase from the notoamide pathway with broad substrate specificity. | [2] |

Table 2: Key Enzymes in Brevianamide Biosynthesis and Their Functions

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of brevianamide biosynthesis.

General Method for in vitro Enzyme Assays

This protocol is adapted from studies on the Bvn enzymes.[9]

-

Reaction Setup: Prepare a 100 µL reaction mixture in a 50 mM Tris-HCl buffer (pH 7.5).

-

Substrate Addition: Add the substrate(s) to a final concentration of 1 mM (e.g., brevianamide F and DMAPP for BvnC; deoxybrevianamide E for BvnB).

-

Cofactor Addition: If required, add necessary cofactors. For example, 10 mM Mg²⁺ for BvnC and 2 mM NADPH for BvnB.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the purified enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for 2 hours.

-

Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Collect the organic layer, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Protocol for Heterologous Expression in E. coli

This protocol is based on the engineered production of brevianamide precursors.[7]

-

Plasmid Construction: Clone the genes encoding the biosynthetic enzymes (e.g., nascA, dmtD2/E2, notF, bvnB) into suitable E. coli expression vectors with compatible resistance markers.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

-

Production Culture: Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Fermentation: Continue the culture at a lower temperature (e.g., 18-25°C) for 24-72 hours. Supplement the medium with precursors if necessary (e.g., prenol).

-

Extraction and Analysis: Harvest the culture, extract the metabolites from the cell pellet and supernatant using an appropriate organic solvent, and analyze the products by HPLC and LC-MS.

Figure 3: A generalized experimental workflow for the heterologous production of brevianamides in E. coli.

Gene Knockout in Aspergillus using CRISPR/Cas9

This is a generalized protocol based on established methods for gene editing in Aspergillus species.[10][11]

-

Guide RNA (gRNA) Design: Design one or more gRNAs targeting the gene of interest (e.g., a bvn gene) using a suitable online tool.

-

Vector Construction: Clone the gRNA expression cassette into a plasmid containing the Cas9 nuclease gene and a selectable marker appropriate for Aspergillus.

-

Protoplast Preparation: Grow the Aspergillus strain in a suitable liquid medium, and then treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Transform the protoplasts with the CRISPR/Cas9 plasmid using a polyethylene glycol (PEG)-mediated method.

-

Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium to select for transformants.

-

Screening: Screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired gene deletion or modification.

-

Verification: Sequence the PCR products from putative mutants to confirm the gene knockout.

-

Phenotypic Analysis: Analyze the knockout mutants for changes in their metabolite profile (e.g., loss of brevianamide production) using HPLC and LC-MS.

Conclusion

The biosynthetic pathway of the brevianamides, particularly Brevianamides A and B, represents a fascinating example of fungal natural product assembly. The elucidation of the native pathway in P. brevicompactum and the successful engineering of a heterologous production system in E. coli have not only deepened our understanding of the underlying enzymatic machinery but also opened up new avenues for the production of these and other complex alkaloids. The interplay of NRPSs, tailoring enzymes, and a spontaneous intramolecular Diels-Alder reaction showcases the elegant strategies employed by nature to construct molecular complexity. For researchers, scientists, and drug development professionals, the study of the brevianamide pathway offers valuable insights into natural product biosynthesis, enzyme function, and the potential of synthetic biology for producing high-value compounds. Further exploration of this pathway and the broader family of brevianamide alkaloids holds promise for the discovery of new bioactive molecules and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Brevianamide Q

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is an indole alkaloid belonging to the diketopiperazine class of natural products. While the designation "this compound" is not widely cited in peer-reviewed literature, its reported molecular formula (C₂₁H₂₃N₃O₃) and molecular weight (365.43 g/mol ) are identical to those of the well-characterized fungal metabolite, Brevianamide A.[1][2] It is therefore highly probable that this compound is synonymous with Brevianamide A or a closely related, uncharacterized isomer. This guide will focus on the known physical and chemical properties, experimental protocols, and biological activities of Brevianamide A, which represents the most thoroughly investigated compound with this molecular composition.

Brevianamides are produced as secondary metabolites by fungi of the genera Penicillium and Aspergillus.[1] They are characterized by a complex bicyclo[2.2.2]diazaoctane ring system.[1] Brevianamide A was first isolated from Penicillium brevicompactum in 1969.[3]

Physical and Chemical Properties

The physical and chemical properties of Brevianamide A are summarized in the tables below. This data has been compiled from various spectroscopic and analytical studies.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃N₃O₃ | [1][2] |

| Molecular Weight | 365.43 g/mol | [1][2] |

| Appearance | Needles (crystallized from CHCl₃) | |

| Solubility | Soluble in chloroform |

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of Brevianamide A.

| Ionization Mode | Precursor Ion (m/z) | Adduct | Reference |

| ESI (+) | 366.1807 | [M+H]⁺ | [2] |

| ESI (+) | 366.1810 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the structural elucidation of Brevianamide A. The following data is for synthetic (+)-Brevianamide A, which matches the data for the natural sample.

| Atom | ¹³C NMR (151 MHz, CD₂Cl₂) δ (ppm) | ¹H NMR (601 MHz, CD₂Cl₂) δ (ppm) |

| 1 | 167.8 | - |

| 2 | 167.7 | - |

| 3 | 162.1 | - |

| 4 | 146.6 | - |

| 5 | 140.9 | - |

| 6 | 137.0 | - |

| 7 | 134.52 | - |

| 8 | 134.48 | - |

| ... | ... | ... |

Note: A complete, assigned NMR data table would be extensive. The provided data from the supporting information of a total synthesis paper illustrates the type of information available. For full assignments, consulting the original literature is recommended.

Experimental Protocols

Isolation and Purification of Brevianamide A

The following is a general protocol based on methods described for the isolation of brevianamides from fungal cultures.

-

Culturing: Penicillium or Aspergillus species known to produce brevianamides are cultured on a suitable solid or liquid medium.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as chloroform or ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate Brevianamide A. This typically involves:

-

Column Chromatography: Initial separation on silica gel using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing Brevianamide A.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Brevianamide A. Chiral HPLC can be used to separate diastereomers like Brevianamide A and B.[3]

-

-

Crystallization: The purified compound can be crystallized from a suitable solvent like chloroform to yield needles.

Characterization

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and elemental composition.[2]

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the complex chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to observe the electronic transitions within the molecule.

Biological Activity and Signaling Pathways

The biological activities of many brevianamides are still under investigation.

-

Insecticidal Activity: Brevianamide A has shown potent antifeedant activity against the larvae of insect pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[3] The precise mechanism of this insecticidal action has not been fully elucidated.

-

Antibacterial Activity: Some brevianamides have been investigated for their antibacterial properties. For instance, Brevianamide S exhibits selective activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.

Currently, there is limited specific information available in the searched literature regarding the detailed signaling pathways directly modulated by this compound or A. Research on other members of the broader diketopiperazine class of compounds suggests a wide range of biological targets.

Visualizations

Biosynthetic Pathway of Brevianamides

The biosynthesis of the bicyclo[2.2.2]diazaoctane core of brevianamides is a topic of ongoing research. A proposed pathway involves a key intramolecular Diels-Alder reaction. The following diagram illustrates a simplified, proposed biosynthetic pathway leading to the brevianamide core structure.

References

Putative Biological Activity of Brevianamide Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide Q, a diketopiperazine indole alkaloid isolated from the marine-derived fungus Aspergillus sp., has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the currently understood biological activity of this compound, with a focus on its inhibitory effects on nitric oxide production. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative mechanism of action within the context of inflammatory signaling pathways.

Introduction

This compound belongs to the brevianamide family of fungal metabolites, which are known for their diverse and complex chemical structures and a wide range of biological activities.[1] While research into the specific activities of this compound is ongoing, initial studies have highlighted its potential in modulating inflammatory responses. This guide aims to consolidate the existing scientific information to support further research and drug development efforts centered on this natural product.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key quantitative data from these studies are summarized in the table below.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 (NO Inhibition) | 21.3 µM | [2][3] |

| Antibacterial | Bacillus subtilis | MIC | > 128 µg/mL | [2][3] |

| Cytotoxicity | P388, BEL-7402, MOLT-41 cell lines | Not specified | No activity observed |

Putative Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been definitively elucidated, its ability to inhibit NO production in LPS-stimulated macrophages suggests a potential interaction with the inflammatory signaling cascade.

In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large quantities of nitric oxide, a key mediator of inflammation.

Given that this compound inhibits NO production, it is plausible that it acts at one or more points within this pathway. A likely putative target is the iNOS enzyme itself, either by direct inhibition of its enzymatic activity or by downregulating its expression. The latter could be achieved by interfering with the NF-κB signaling pathway. It is important to note that a related compound, Brevianamide K, has been shown to inhibit iNOS expression and the nuclear translocation of the p65 subunit of NF-κB.[4] However, further research is required to confirm if this compound shares this mechanism.

Below is a diagram illustrating the LPS-induced inflammatory signaling pathway and the putative point of intervention for this compound.

Caption: LPS-induced inflammatory signaling pathway and the putative site of action for this compound.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide: the in vitro anti-inflammatory nitric oxide (NO) production inhibition assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing the same concentration of solvent used to dissolve this compound) is also included. The cells are pre-incubated with the compound for 1-2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) is also maintained.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess Reagent (prepared by mixing equal parts of Component A and Component B immediately before use) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the culture supernatants is calculated from the standard curve.

-

The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

-

The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro nitric oxide production inhibition assay.

Conclusion and Future Directions

This compound has emerged as a promising natural product with anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in a relevant in vitro model. The current data provides a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

-

Elucidating the precise mechanism of action: Investigating the effects of this compound on iNOS expression and activity, as well as its impact on the NF-κB and other inflammatory signaling pathways, is crucial.

-

In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation will be essential to validate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anti-inflammatory agents.

-

Safety and toxicity profiling: Comprehensive toxicological studies are necessary to assess the safety profile of this compound for potential clinical development.

By addressing these key areas, the scientific community can further unlock the potential of this compound as a novel therapeutic agent for the treatment of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Butoxy Substituted Indolediketopiperazine from the Marine Derived Fungus Aspergillus sp. 66may - ProQuest [proquest.com]

An In-depth Technical Guide to the Brevianamide Alkaloids: The Case of Brevianamide S

A Note to the Reader: Initial searches for "Brevianamide Q" did not yield any publicly available scientific literature or data. It is possible that this is a very recently discovered compound, a proprietary designation, or a typographical error. This guide will therefore focus on a well-characterized and structurally unique member of the brevianamide family, Brevianamide S , for which detailed structural elucidation and characterization data are available. Brevianamide S is a dimeric diketopiperazine alkaloid with a distinctive proline-proline linkage and notable antitubercular activity, making it a subject of significant interest to the research community.[1][2]

This technical guide provides a comprehensive overview of the structural elucidation and characterization of Brevianamide S, designed for researchers, scientists, and drug development professionals.

Introduction to Brevianamide Alkaloids

Brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Penicillium and Aspergillus.[3] Many members of this family, such as brevianamides A and B, feature a complex bicyclo[2.2.2]diazaoctane ring system.[3][4] These compounds have garnered significant attention due to their diverse and complex molecular architectures and their wide range of biological activities.[5][6]

Brevianamide S is a notable member of this family due to its unusual structure, being a dimer of two diketopiperazine units linked by a proline-proline bond.[1][2] It was first isolated from the marine-derived fungus Aspergillus versicolor and has demonstrated selective activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[1][7]

Structural Elucidation of Brevianamide S

The structural elucidation of Brevianamide S was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The total synthesis of Brevianamide S has also been achieved, confirming its proposed structure.[7]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of synthetic Brevianamide S, which matched the data reported for the natural product.[7]

Table 1: ¹H NMR Spectroscopic Data for Brevianamide S (CD₃OD, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 7.49 | d | 2.5 |

| 5 | 6.89 | d | 2.5 |

| 6 | 4.12 | t | 8.5 |

| 8a | 4.02 | dd | 11.5, 3.5 |

| 1' | 7.62 | d | 8.0 |

| 2' | 7.08 | t | 7.5 |

| 3' | 7.16 | t | 7.5 |

| 4' | 7.42 | d | 8.0 |

| 1'' | 7.30 | s | |

| 3'' | 3.95 | m | |

| 4''α | 2.05 | m | |

| 4''β | 2.35 | m | |

| 5'' | 3.70 | m |

Table 2: ¹³C NMR Spectroscopic Data for Brevianamide S (CD₃OD, 125 MHz)

| Position | Chemical Shift (δ, ppm) |

| 2 | 168.5 |

| 3 | 124.8 |

| 3a | 129.3 |

| 4 | 116.2 |

| 5 | 121.7 |

| 6 | 61.2 |

| 7a | 138.2 |

| 8 | 162.1 |

| 8a | 60.5 |

| 1' | 122.9 |

| 2' | 120.4 |

| 3' | 123.4 |

| 4' | 112.1 |

| 5' | 137.8 |

| 6' | 110.2 |

| 1'' | 171.2 |

| 3'' | 54.1 |

| 4'' | 25.9 |

| 5'' | 48.2 |

| 6'' | 167.9 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Brevianamide S

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 563.2301 | 563.2305 |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of Brevianamide S.

Isolation and Purification

Brevianamide S was isolated from a solid-state fermented culture of Aspergillus versicolor. The general workflow for isolation is as follows:

Caption: General workflow for the isolation and purification of Brevianamide S.

-

Fermentation: The fungus Aspergillus versicolor is cultured on a solid medium (e.g., rice) for several weeks.

-

Extraction: The fermented solid medium is extracted exhaustively with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure Brevianamide S.

Spectroscopic Analysis

The structural characterization of the purified compound involves the following spectroscopic methods:

Caption: Spectroscopic workflow for the structural elucidation of Brevianamide S.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons within the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is conducted using a mass spectrometer (e.g., a Q-TOF mass spectrometer) to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

Biosynthetic Pathway and Total Synthesis

The proposed biosynthesis of Brevianamide S involves the oxidative homodimerization of a monomeric precursor, Brevianamide K.[2] The total synthesis of Brevianamide S has been achieved through a bidirectional strategy, which provides a platform for the synthesis of structurally diverse analogues for further biological evaluation.[1][7]

Caption: Simplified overview of the proposed biosynthesis and a key disconnection in the retrosynthetic analysis of Brevianamide S.

Conclusion

The structural elucidation of Brevianamide S showcases the application of modern spectroscopic techniques in natural product chemistry. Its unique dimeric structure and promising antitubercular activity make it an important lead compound for the development of new therapeutic agents. The successful total synthesis not only confirms its structure but also opens avenues for the creation of novel analogues with potentially enhanced biological properties. Further research into the mechanism of action of Brevianamide S is warranted to fully explore its therapeutic potential.

References

- 1. joshuaberkowitz.us [joshuaberkowitz.us]

- 2. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brevianamide - Wikipedia [en.wikipedia.org]

- 4. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]

- 5. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a structurally diverse family of indole alkaloids produced by various fungi, primarily from the Penicillium and Aspergillus genera.[1] These complex secondary metabolites have garnered significant interest from the scientific community due to their intricate bicyclo[2.2.2]diazaoctane core structure and a wide range of biological activities. This guide provides a comprehensive overview of the brevianamide family, with a focus on their biosynthesis, chemical synthesis, and biological properties.

While the topic of this guide is centered around metabolites related to Brevianamide Q, it is important to note that detailed public information on this compound itself is currently limited. It has been reported as a metabolite isolated from the deep-sea-derived fungus Aspergillus versicolor CXCTD-06-6a and has been noted for its moderate radical scavenging activity.[2] Another study mentioned the isolation of its enantiomers from an epigenetically modified culture of Aspergillus versicolor OUCMDZ-2738.[3] However, comprehensive data on its structure, quantitative biological activity, and detailed experimental protocols are not yet widely available. Therefore, this guide will focus on the well-characterized members of the brevianamide family, such as Brevianamides A, B, F, S, X, and Y, to provide a thorough technical understanding of this important class of fungal secondary metabolites.

Chemical Structures and Biological Activities

The brevianamide family encompasses a range of complex chemical structures, with variations in their core ring system and substitutions. This structural diversity leads to a spectrum of biological activities.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of various brevianamide alkaloids.

| Compound | Biological Activity | Assay | Result | Source Organism |

| Brevianamide A | Insecticidal | Antifeedant activity against Spodoptera frugiperda and Heliothis virescens larvae | Potent antifeedant | Penicillium brevicompactum |

| Brevianamide F | Antithrombotic | Modulation of MAPK signaling pathway and coagulation cascade | Effective | Penicillium brevicompactum |

| Brevianamide S | Antitubercular | Inhibition of Bacille Calmette-Guérin (BCG) growth | MIC: 6.25 µg/mL | Aspergillus versicolor |

| This compound | Radical Scavenging | DPPH assay | Moderate activity (53.7% clearance at 13.9 µM) | Aspergillus versicolor CXCTD-06-6a |

| Diorcinol J | α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | IC50: 117.3 µM | Aspergillus versicolor OUCMDZ-2738 |

| 4-methoxycarbonyldiorcinol | Antibacterial | Inhibition of Pseudomonas aeruginosa | MIC: 13.9 µM | Aspergillus versicolor OUCMDZ-2738 |

| Diorcinol | Antibacterial | Inhibition of Pseudomonas aeruginosa | MIC: 17.4 µM | Aspergillus versicolor OUCMDZ-2738 |

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex process involving a series of enzymatic reactions. The pathway typically starts from the amino acids L-tryptophan and L-proline, which are condensed by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine (DKP) core. Subsequent modifications, including prenylation, oxidation, and cyclization, are carried out by a suite of dedicated enzymes to generate the final complex structures.

Key Biosynthetic Enzymes

-

BvnA: A non-ribosomal peptide synthetase (NRPS) that catalyzes the formation of the initial DKP scaffold, brevianamide F, from L-tryptophan and L-proline.[2]

-

BvnC (or NotF): A prenyltransferase that attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F to form deoxybrevianamide E.[4]

-

BvnB: A flavin-dependent monooxygenase (FMO) that catalyzes the epoxidation of the indole ring.[4]

-

BvnD: A cytochrome P450 monooxygenase believed to be involved in the oxidation of the DKP ring, leading to the formation of an unstable azadiene intermediate.[2]

-

BvnE: An isomerase/semi-pinacolase that plays a crucial role in controlling the stereochemistry of the final products through a semi-pinacol rearrangement.[2]

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of Brevianamide A/B.

Experimental Protocols

This section provides an overview of the general methodologies used for the isolation, purification, and synthesis of brevianamide alkaloids.

Isolation and Purification from Fungal Cultures

-

Fermentation: The producing fungal strain (e.g., Aspergillus versicolor) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. Fermentation conditions such as temperature, pH, and aeration are optimized for maximum yield.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.[2]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different brevianamides.

-

Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, often with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.[4]

-

General Protocol for Total Synthesis of Brevianamide A

The total synthesis of brevianamide A has been a significant challenge in organic chemistry. The following is a simplified overview of a successful synthetic route.[1][4]

-

Synthesis of Dehydrodeoxybrevianamide E: The synthesis starts with the construction of the key intermediate, (+)-dehydrodeoxybrevianamide E, which can be achieved in several steps from commercially available starting materials.[4]

-

Oxidation: (+)-Dehydrodeoxybrevianamide E is oxidized to a diastereomeric mixture of dehydrobrevianamide E.[4]

-

Base-Mediated Cascade Reaction: The mixture of dehydrobrevianamide E diastereomers is treated with a base, such as lithium hydroxide (LiOH), in an aqueous solution. This triggers a cascade of reactions including a semi-pinacol rearrangement, tautomerization, and an intramolecular hetero-Diels-Alder reaction to yield (+)-brevianamide A and its diastereomer (+)-brevianamide B.[1][4]

-

Purification: The final products are purified by flash column chromatography.[1]

Experimental Workflow Diagram

Caption: General workflow for the isolation and characterization of brevianamides.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of brevianamides. For instance, Brevianamide F has been shown to exert its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway and Brevianamide F

The MAPK pathway is a crucial signaling cascade involved in various cellular processes, including platelet activation, which is a key event in thrombosis. Brevianamide F has been found to interfere with this pathway, thereby inhibiting platelet activation and the coagulation cascade.

Caption: Inhibition of the MAPK signaling pathway by Brevianamide F.

Conclusion

The brevianamide family of fungal secondary metabolites represents a rich source of structurally complex and biologically active compounds. While significant progress has been made in understanding their biosynthesis and in achieving their total synthesis, further research is needed to fully explore their therapeutic potential. The discovery of new members of this family, such as this compound, highlights the vast untapped chemical diversity within the fungal kingdom. As more detailed information on these new compounds becomes available, it will undoubtedly open up new avenues for drug discovery and development.

References

An In-depth Technical Guide to the Brevianamide Family of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamide family of indole alkaloids, secondary metabolites produced by fungi of the Penicillium and Aspergillus genera, represents a fascinating and structurally complex class of natural products. Characterized by a core bicyclo[2.2.2]diazaoctane ring system, these compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the brevianamide family, focusing on their synthesis, biological properties, and the experimental methodologies used in their study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

The first members of this family, brevianamides A and B, were isolated in 1969 from Penicillium brevicompactum.[1] Since then, the family has expanded to include a range of congeners, such as brevianamides X, Y, and Z, each with unique structural features.[1][2] Brevianamide A, in particular, has been a long-standing challenge for synthetic chemists, with its first total synthesis being a significant recent achievement.[3][4] The biological activities of the brevianamides are varied, with reports of potent antifeedant and antibacterial properties, highlighting their potential as lead compounds for the development of new therapeutic agents.[1][2][5][6]

Core Structure and Biosynthesis

The defining structural feature of the brevianamide family is the bicyclo[2.2.2]diazaoctane core. The biosynthesis of these complex molecules is thought to proceed through a series of intricate enzymatic transformations, including a key intramolecular Diels-Alder reaction.[2][7] A proposed biosynthetic pathway, which has also inspired successful total synthesis strategies, involves the late-stage, substrate-controlled, anti-diastereoselective Diels-Alder reaction of a dehydrodeoxybrevianamide E intermediate.[2]

A significant breakthrough in understanding the biosynthesis of brevianamides A and B was the discovery that the diastereomeric ratio of approximately 90:10 (A:B) observed in nature can be replicated in a laboratory setting without enzymatic control, suggesting a spontaneous, thermodynamically favored cyclization.[1] Further studies have identified a semipinacolase, BvnE, as a key enzyme in the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety of brevianamide A through a controlled semi-pinacol rearrangement.[7]

Below is a simplified representation of the proposed biosynthetic pathway leading to Brevianamides A and B.

Caption: A simplified diagram of the proposed biosynthetic pathway to Brevianamides A and B.

Total Synthesis of Brevianamide Alkaloids

The total synthesis of brevianamide alkaloids has been a significant endeavor in organic chemistry, pushing the boundaries of synthetic methodology. The complex, bridged ring system and multiple stereocenters present formidable challenges.

Total Synthesis of (+)-Brevianamide A

The first total synthesis of (+)-Brevianamide A was a landmark achievement, accomplished in seven steps with an overall yield of 7.2%.[3][4] This synthesis was bio-inspired and involved a key cascade transformation of (-)-dehydrobrevianamide E. A notable outcome of this synthesis was the observed diastereomeric ratio of 93:7 (A:B), closely mimicking the natural abundance.[8] Another efficient synthesis of (±)-brevianamide A was later reported, featuring a gold(I)-catalyzed cascade process to construct the pseudoindoxyl motif.

The general workflow for a biomimetic synthesis of Brevianamide A is outlined below.

Caption: A generalized workflow for the biomimetic total synthesis of Brevianamide A.

Total Synthesis of Brevianamide S

The first total synthesis of the dimeric alkaloid brevianamide S was achieved in eight steps.[9] This synthesis employed a bidirectional strategy featuring a bespoke alkenyl-alkenyl Stille cross-coupling and a double aldol condensation.[9]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and biological activity of various brevianamide alkaloids.

Table 1: Synthetic Yields and Diastereomeric Ratios

| Compound | Number of Steps | Overall Yield (%) | Diastereomeric Ratio (A:B) | Reference |

| (+)-Brevianamide A | 7 | 7.2 | 93:7 | [4] |

| (±)-Brevianamide X | Not specified | 10.3 (from a common intermediate) | - | [10] |

| (+)-Brevianamide Y | 6 | 7.8 | - | [10] |

| (+)-Brevianamide Z | 6 | 3.2 | - | [10] |

| Dimethyl-brevianamide S | 1 (double aldol) | 19 | - | [11] |

| Brevianamide S | 8 | Not specified | - |

Table 2: Biological Activity of Brevianamide Alkaloids

| Compound | Activity Type | Assay/Target | Quantitative Data | Reference |

| Brevianamide A | Antifeedant | Spodoptera frugiperda, Heliothis virescens | Active at 100 ppm | [6] |

| Brevianamide S | Antibacterial | Bacille Calmette-Guérin (BCG) | MIC: 6.25 µg/mL | [9] |

| (+)-Brevianamide V | Cytotoxic | HGC-27 cell line | IC50: 4.54 µM | [12] |

| Brevianamide F analogue (4c) | Cytotoxic | HeLa cells | IC50: 26 µM | |

| Brevianamide F analogue (4d) | Cytotoxic | HeLa cells | IC50: 52 µM |

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of synthetic efforts. The following sections provide an overview of the key experimental procedures cited in the literature. For complete, step-by-step instructions, it is highly recommended to consult the supplementary information of the referenced publications.

General Synthetic Procedures

Most synthetic routes towards the brevianamide core involve multi-step sequences that require careful control of reaction conditions, particularly for stereoselective transformations. Common techniques include inert atmosphere reactions, flash column chromatography for purification, and extensive spectroscopic analysis (NMR, HRMS) for characterization.

Key Experimental Steps in the Total Synthesis of (+)-Brevianamide A (Godfrey et al., 2020)

The supplementary information for the first total synthesis of (+)-Brevianamide A provides detailed experimental procedures. Key steps include:

-

Preparation of the dehydrodeoxybrevianamide E precursor: This multi-step synthesis starts from commercially available materials and involves standard organic transformations.

-

Oxidation and in situ rearrangement/Diels-Alder cascade: This crucial step involves the treatment of the precursor with an oxidizing agent, followed by a base-induced cascade reaction that forms the bicyclo[2.2.2]diazaoctane core. The reaction conditions are finely tuned to achieve the desired diastereoselectivity.

-

Purification: The diastereomers of brevianamides A and B are separated using chromatographic techniques.

Key Experimental Steps in the Total Synthesis of Brevianamide S (Lockyer et al., 2025)

The synthesis of the dimeric brevianamide S involves a distinct set of key reactions, with detailed protocols available in the supporting information of the publication. These include:

-

Synthesis of the monomeric precursors: This involves the preparation of functionalized dehydroproline derivatives.

-

Alkenyl-alkenyl Stille cross-coupling: This palladium-catalyzed cross-coupling reaction is used to form the central C-C bond linking the two monomeric units.

-

Double aldol condensation: This step is crucial for the formation of the final ring systems and requires careful optimization of reaction conditions.

The logical relationship for selecting a synthetic strategy towards brevianamides is depicted below.

Caption: A flowchart illustrating the decision-making process for selecting a synthetic strategy for brevianamide alkaloids.

Conclusion

The brevianamide family of indole alkaloids continues to be a vibrant area of research, offering exciting opportunities for synthetic innovation and the discovery of new bioactive compounds. The successful total syntheses of several members of this family have not only provided access to these complex molecules for further biological evaluation but have also shed light on their intricate biosynthetic pathways. The quantitative data and experimental insights summarized in this guide are intended to equip researchers with the foundational knowledge necessary to contribute to this dynamic field. As new synthetic methods are developed and our understanding of the biological roles of these alkaloids deepens, the brevianamides are poised to remain a significant focus of natural product science and drug discovery.

References

- 1. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]

- 3. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Total Synthesis of Brevianamide S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Expanding World of Brevianamides: A Technical Guide to Novel Discoveries

For Researchers, Scientists, and Drug Development Professionals

The brevianamides are a fascinating and structurally diverse class of indole alkaloids produced by various fungi, primarily from the Penicillium and Aspergillus genera. Their complex molecular architectures, often featuring a characteristic bicyclo[2.2.2]diazaoctane core, have made them challenging targets for chemical synthesis and a rich source of novel bioactive compounds. This technical guide provides an in-depth review of the discovery of novel brevianamides, focusing on their isolation, structure elucidation, biological activities, and the intricate biosynthetic pathways that lead to their formation.

Newly Discovered Brevianamides and Their Biological Activities

Recent research has led to the isolation and characterization of several new brevianamide derivatives, each with unique structural features and promising biological activities. These discoveries highlight the chemical diversity within this family of natural products and their potential as leads for drug development.

| Brevianamide | Producing Organism | Biological Activity | Quantitative Data |

| Brevianamide A | Penicillium brevicompactum | Potent antifeedant activity against larvae of Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[1][2] | Total synthesis achieved in 7 steps with a 7.2% overall yield on a 750 mg scale.[3] |

| Brevianamide S | Aspergillus versicolor (marine-derived) | Selective antitubercular activity against Mycobacterium bovis BCG.[4][5] | MIC: 6.25 µg/mL against M. bovis BCG.[4][5] |

| Brevianamide X | Penicillium brevicompactum DFFSCS025 (deep-sea-derived) | Biological activity not yet reported. | Total synthesis of (±)-X completed in six steps with a 10.3% overall yield.[6] |

| Brevianamide Y | Penicillium brevicompactum DFFSCS025 (deep-sea-derived) | Biological activity not yet reported. | Total synthesis of (+)-Y completed in six steps with a 7.8% overall yield.[6] |

| Brevianamide Z | (Anticipated congener) | Biological activity not yet reported. | Total synthesis of (+)-Z completed in six steps with a 3.2% overall yield.[6] |

Experimental Protocols: From Fungal Culture to Bioactivity Testing

The discovery of novel brevianamides relies on a series of meticulous experimental procedures. This section details the key methodologies cited in the literature for the isolation, purification, structure elucidation, and biological evaluation of these compounds.

Fungal Culture and Extraction

-

Organism: Penicillium or Aspergillus species are cultured on a suitable medium, such as solid-substrate fermentation on rice.[7]

-

Extraction: The crude extract is typically obtained by solvent extraction of the fungal culture.

Isolation and Purification

-

Chromatography: A combination of chromatographic techniques is employed for the separation of individual brevianamides from the crude extract. This often involves silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

-

Spectroscopic Analysis: The chemical structures of purified brevianamides are determined using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

-

Total Synthesis

The complex structures of brevianamides have made their total synthesis a significant challenge and a testament to the power of modern synthetic organic chemistry.

-

Brevianamide A: The first total synthesis of (+)-brevianamide A was achieved in seven steps with a 7.2% overall yield.[3] A key step involves a bioinspired cascade transformation.

-

Brevianamide S: The first total synthesis was achieved in eight steps, featuring a bidirectional synthetic strategy that includes a bespoke alkenyl-alkenyl Stille cross-coupling reaction and a double aldol condensation.[4][8]

-

Brevianamides X, Y, and Z: A unified synthetic strategy has been developed, allowing for the synthesis of these related compounds in six steps each, with overall yields of 10.3% for (±)-X, 7.8% for (+)-Y, and 3.2% for (+)-Z.[6]

Biological Assays

-

Antitubercular Activity Assay: The minimum inhibitory concentration (MIC) of compounds against Mycobacterium species is determined using methods like the microplate Alamar blue assay (MABA) or the Middlebrook 7H9 broth microdilution method.

-

Antifeedant Bioassay: The antifeedant properties of brevianamides are evaluated against insect larvae such as S. frugiperda and H. virescens. Leaf disks treated with the test compound are offered to the larvae, and the area consumed is measured to determine the feeding deterrence.[9][10][11]

Biosynthetic Pathway of Brevianamide A

The biosynthesis of brevianamide A in Penicillium brevicompactum is a complex process involving a dedicated gene cluster (bvn) and a series of enzymatic transformations. A key enzyme, BvnE, an isomerase/semi-pinacolase, plays a crucial role in directing the diastereoselective assembly of the characteristic 3-spiro-ψ-indoxyl moiety.[12]

Caption: Proposed biosynthetic pathway of Brevianamide A.

Experimental Workflow for Novel Brevianamide Discovery

The process of discovering new brevianamides follows a systematic workflow, from the initial screening of fungal extracts to the final characterization and bioactivity testing of the purified compounds.

Caption: A typical experimental workflow for the discovery of novel brevianamides.

Logical Relationships in Brevianamide Biosynthesis and Synthesis

The study of brevianamides involves understanding the intricate relationships between their biosynthesis, chemical synthesis, and biological activity. Biomimetic synthesis, for instance, often draws inspiration from proposed biosynthetic pathways to devise efficient synthetic routes.

Caption: Logical relationships in brevianamide research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joshuaberkowitz.us [joshuaberkowitz.us]

- 6. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]

- 7. Isolation, Structure Elucidation, and Biomimetic Total Synthesis of Versicolamide B and the Isolation of Antipodal (−)-Stephacidin A and (+)-Notoamide B from Aspergillus versicolor NRRL 35600 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. journals.flvc.org [journals.flvc.org]

- 11. ro.ecu.edu.au [ro.ecu.edu.au]

- 12. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

Brevianamide Q: A Technical Guide on its Structure, Biosynthesis, and Role in Fungal Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is a member of the extensive family of indole alkaloids known as the brevianamides. These secondary metabolites are primarily produced by fungi belonging to the Penicillium and Aspergillus genera. The core structure of the brevianamides is a bicyclo[2.2.2]diazaoctane ring system, which is derived from the amino acids tryptophan and proline. While much of the research on this family has focused on brevianamides A and B due to their insecticidal properties, a diverse array of other brevianamides, including this compound, have been isolated and characterized. These compounds exhibit a range of biological activities and are of significant interest for their potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biosynthetic origins, and its putative role within the metabolic network of the producing fungi, particularly Aspergillus versicolor.

Data Presentation

Chemical and Spectroscopic Data of this compound

While a dedicated publication with the complete raw data for this compound was not identified, a new derivative, 9ξ-O-2(2,3-dimethylbut-3-enyl)this compound, was isolated and its NMR resonances were reported to be similar to those of this compound[1][2]. The structural elucidation of this derivative provides strong inferential data for the parent compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H25N3O3 | [3] |

| Molecular Weight | 367.44 g/mol | [3] |

| Class | Indole Alkaloid, Diketopiperazine | [4] |

| Producing Organism | Aspergillus versicolor | [5][6] |

Table 2: Biological Activity of Related Brevianamides

Quantitative biological activity data for this compound is not extensively reported in the available literature. However, data for other members of the brevianamide family provide context for the potential bioactivities of this class of compounds.

| Compound | Activity | Organism/Cell Line | Measurement | Value | Reference |

| Brevianamide S | Antibacterial | Bacille Calmette-Guérin (BCG) | MIC | 6.25 µg/mL | [7][8] |

| Brevianamide M | Antibacterial | Escherichia coli, Staphylococcus aureus | Inhibition Zone | Modest | [1][9] |

| 6,8-di-O-methylaverufin | Cytotoxicity | Brine shrimp (Artemia salina) | LC50 | 0.5 µg/mL | [1][9] |

| Flavonoids A | Cytotoxicity | HeLa, 5637, CAL-62, PATU8988T, A-375, A-673 | Inhibition Rate | >90% at 20 µM | [10] |

| Cepharanthine | Cytotoxicity | HT29, LS174T, SW620, HepG2 | IC50 | 2.4 - 5.3 µM | [11] |

Proposed Biosynthesis of this compound